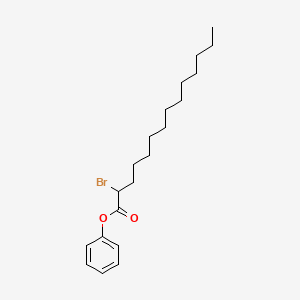
Indole, 3-(1-benzyl-2-piperidylmethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride is a chemical compound with a complex structure that includes a benzylpiperidine moiety and an indole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride typically involves the reaction of 1-benzylpiperidine with an indole derivative under specific conditions. The process may include steps such as:
Quaternization Reaction: The benzylpiperidine is reacted with a suitable alkylating agent to form the quaternary ammonium salt.
Coupling Reaction: The quaternary ammonium salt is then coupled with an indole derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
3-[(1-Benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
3-[(1-Benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: Modulating signal transduction pathways to produce desired biological effects.
相似化合物的比较
Similar Compounds
1-Benzylpiperidine: A related compound with similar structural features but lacking the indole moiety.
Indole Derivatives: Compounds containing the indole ring, which may have similar biological activities.
Uniqueness
3-[(1-Benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride is unique due to its combination of the benzylpiperidine and indole moieties, which may confer distinct biological activities and applications compared to other similar compounds.
This detailed article provides a comprehensive overview of 3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
101832-91-1 |
|---|---|
分子式 |
C21H25ClN2 |
分子量 |
340.9 g/mol |
IUPAC 名称 |
3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole;chloride |
InChI |
InChI=1S/C21H24N2.ClH/c1-2-8-17(9-3-1)16-23-13-7-6-10-19(23)14-18-15-22-21-12-5-4-11-20(18)21;/h1-5,8-9,11-12,15,19,22H,6-7,10,13-14,16H2;1H |
InChI 键 |
VVXGYZGPPPRRGM-UHFFFAOYSA-N |
规范 SMILES |
C1CC[NH+](C(C1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


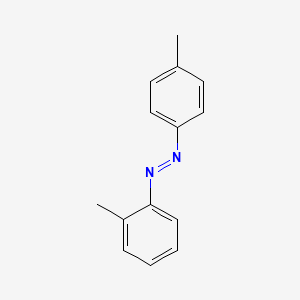
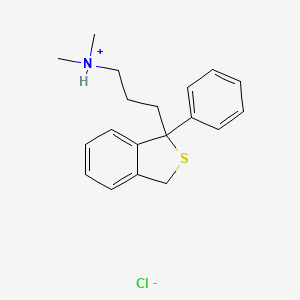
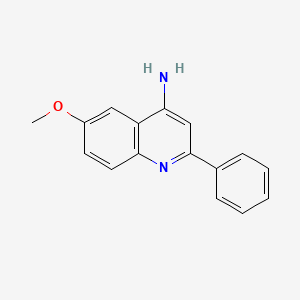
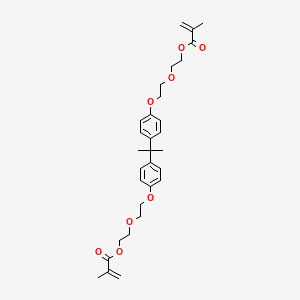
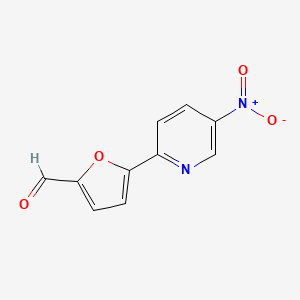
![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)
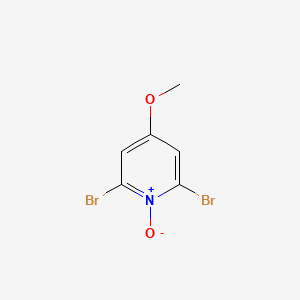
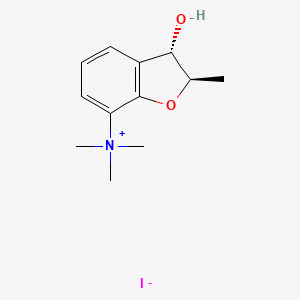
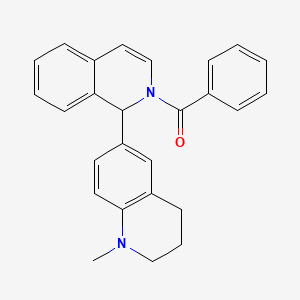
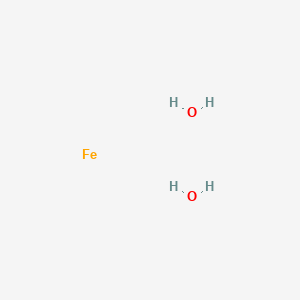
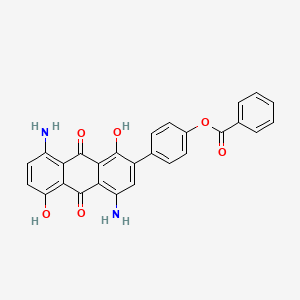

![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
